Regioisomeric Differentiation: 6-(1,4-Diazepan-1-yl) versus 2-(1,4-Diazepan-1-yl) Substitution on the Pyrimidine Core
The attachment position of the 1,4-diazepane ring on the pyrimidine core dictates the spatial orientation of the hinge-binding motif. In the pyrimido-diazepine class, the 6-substituted scaffold positions the diazepane adjacent to the N-methylamino substituent, forming a distinct hydrogen-bond donor/acceptor pharmacophore compared to the 2-substituted regioisomer 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine (CAS 2098117-42-9) [1]. In the aurora kinase inhibitor series, the diazepane–aniline–pyrimidine core (4a) with a 6-linked diazepane exhibited Aurora B IC50 = 6.9 µM, and subsequent optimization preserved the 6-substitution topology to achieve single-digit nanomolar potency [2]. Although direct IC50 data for the exact target compound are not publicly available, the class-level SAR establishes that the 6-regioisomer is the productive topology for kinase hinge binding; the 2-regioisomer is not represented in the active kinase inhibitor series derived from this scaffold [1][2].
| Evidence Dimension | Regiochemical position of diazepane attachment (6-position vs 2-position on pyrimidine) |
|---|---|
| Target Compound Data | 6-(1,4-diazepan-1-yl)-N,2-dimethylpyrimidin-4-amine (CAS 1903358-91-7); diazepane at C6 |
| Comparator Or Baseline | 2-(1,4-diazepan-1-yl)-N,6-dimethylpyrimidin-4-amine (CAS 2098117-42-9); diazepane at C2 |
| Quantified Difference | Class-level SAR: 6-substituted diazepane–pyrimidine analogs are active kinase inhibitor scaffolds (e.g., Aurora B IC50 = 6.9 µM for lead 4a); 2-substituted analogs are absent from active leads in published kinase SAR series. |
| Conditions | Aurora B enzymatic assay; pyrimido-diazepine scaffold class (Marzaro et al., 2008; Discovery and optimization of phenyldiazepine/pyridodiazepine Aurora kinase inhibitors, 2020) |
Why This Matters
Selecting the 6-substituted regioisomer ensures alignment with the validated kinase inhibitor pharmacophore; the 2-substituted analog has no demonstrated kinase activity and may require de novo SAR exploration.
- [1] G. Marzaro, A. Chilin, et al. Scaffold oriented synthesis. Part 2: Design, synthesis and biological evaluation of pyrimido-diazepines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008, 18, 2671–2675. View Source
- [2] Discovery and optimization of novel phenyldiazepine and pyridodiazepine based Aurora kinase inhibitors. Bioorganic Chemistry, 2020, 99, 103800. View Source
